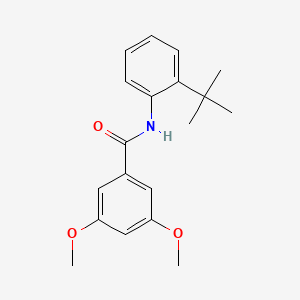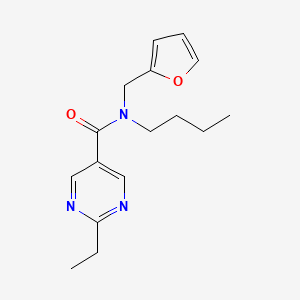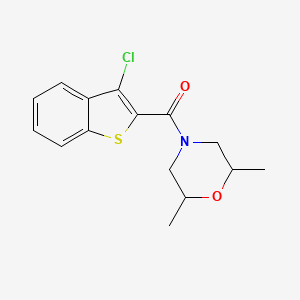![molecular formula C21H27Cl2FN2O4 B4051500 甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐](/img/structure/B4051500.png)
甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐
描述
The compound “methyl 4-{3-[4-(2-fluorophenyl)-1-piperazinyl]-2-hydroxypropoxy}benzoate dihydrochloride” is a potential drug with a molecular formula of C21H25FN2O4 . It contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . The synthesis of carboxy-14C-2,3,4-trimethoxybenzoic acid was accomplished by the reaction of 2,3,4-trimethoxybromobenzene with ter-butyllithium followed by carboxylation with 14C-carbon dioxide generated from 14C-barium carbonate .Molecular Structure Analysis
The cation contains nearly planar benzofuran and fluorophenyl ring systems, as well as a piperazine ring adopting an almost perfect chair conformation . The benzofuran and piperazine moieties are connected by an ethyl chain .Chemical Reactions Analysis
The synthesis of related compounds involves the reduction of the precursor with NaBH4, resulting in the formation of ethanol derivatives . These free bases were then converted to the final product .Physical and Chemical Properties Analysis
The compound has a molecular weight of 388.433 Da . More detailed physical and chemical properties are not available in the retrieved resources.科学研究应用
比较代谢研究
研究重点是与甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐在结构上相关的化合物的代谢。例如,一项关于氟纳里嗪(一种相关化合物)的生物转化的研究表明,不同物种之间的代谢途径存在差异,突出了理解物种特异性药物代谢的重要性 (Lavrijsen 等,1992)。
中枢神经系统 (CNS) 药物
合成了一系列化合物,包括具有哌嗪和氟苯基基团的化合物,并评估了它们作为抗精神病药物的潜力。这些研究探索了此类化合物的抗精神病样活性,这些活性可能在治疗中枢神经系统疾病中具有应用 (Hino 等,1988)。
阿尔茨海默病研究
在阿尔茨海默病研究中,与甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐在结构上相似的化合物被用作分子成像探针。该应用对于理解神经退行性疾病的进展和治疗至关重要 (Kepe 等,2006)。
抗菌研究
已经合成了一些新的三唑衍生物,包括具有哌嗪成分的衍生物,并评估了它们的抗菌活性。这些研究有助于开发新的抗菌剂 (Bektaş 等,2010)。
神经保护化合物
对与甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐在结构上相似的化合物(如 NS-7)的研究揭示了它们作为神经保护剂的潜力。这些化合物可以抑制大脑中的电压敏感性钠离子通道,这在神经退行性疾病中可能具有治疗应用 (Shimidzu 等,1997)。
DNA-药物相互作用研究
研究药物与 DNA 之间的相互作用对于理解药物机制和开发新的治疗剂至关重要。该领域的研究利用表面等离子体共振分析了药物(包括与本化合物相似的药物)与 DNA 的结合 (Bischoff 等,1998)。
X 射线晶体学
已经使用 X 射线晶体学研究了甲基 4-{3-[4-(2-氟苯基)-1-哌嗪基]-2-羟基丙氧基}苯甲酸二盐酸盐等化合物的结构和性质,提供了对其分子构型和在各个领域的潜在应用的见解 (Little 等,2008)。
抗癌研究
已经合成了一系列具有哌嗪的单曼尼希碱基,并评估了它们作为抗癌剂和碳酸酐酶抑制剂的潜力。这项研究对于开发新的癌症治疗方法具有重要意义 (Tuğrak 等,2019)。
光物理研究
已经探索了具有哌嗪取代基的化合物的发光特性和光致电子转移,有助于我们理解这些过程在成像和传感等潜在应用中的作用 (Gan 等,2003)。
药代动力学研究
已经对与氟马替尼(在结构上相似)等化合物进行了药代动力学研究。这些研究对于了解此类药物在体内的代谢和分布至关重要,为给药和安全性概况提供信息 (Gong 等,2010)。
未来方向
属性
IUPAC Name |
methyl 4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]benzoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4.2ClH/c1-27-21(26)16-6-8-18(9-7-16)28-15-17(25)14-23-10-12-24(13-11-23)20-5-3-2-4-19(20)22;;/h2-9,17,25H,10-15H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLHFOMYYUSKGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-fluorobenzyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B4051429.png)
![N-benzyl-N-[3-(2-furyl)-3-(2-methoxyphenyl)propyl]acetamide](/img/structure/B4051436.png)
![methyl 2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B4051440.png)

![N-[2-methoxy-4-(3-pyridinyl)phenyl]acetamide](/img/structure/B4051459.png)
![2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B4051466.png)

![2-(benzylsulfanyl)-N-[2-(butan-2-yl)phenyl]acetamide](/img/structure/B4051479.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B4051480.png)

![[4-(Butan-2-ylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]-methylcyanamide](/img/structure/B4051492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)propanamide](/img/structure/B4051504.png)
![[4-[(E)-[1-(4-fluorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]-2-methoxyphenyl] propanoate](/img/structure/B4051506.png)

